Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
Phosphorous acid is a phosphorus oxoacid. It is a conjugate acid of a dihydrogenphosphite. It is a tautomer of a phosphonic acid.
The phosphite ion (PO3) is a polyatomic ion with a phosphorus central atom. Its geometry is tetrahedral. Many phosphite salts, such as ammonium phosphite, are highly water soluble. Also organophosphorus compounds with the formula P(OR)3. The conjugate acid of the phosphite anion is phosphorous acid (H3PO3). Other names for this acid are orthophosphorous acid and dihydroxyphosphine oxide. H3PO3 is also sometimes referred to as phosphorus trihydroxide and trihydroxyphosphine, though these names are misleading. Phosphorous acid is a diprotic acid, since the hydrogen bonded directly to the central phosphorus atom is not ionizable. Thus, a more logical chemical formula for phosphorous acid is HPO(OH)2, since three hydroxy groups are not actually present on the acid. The acid can be synthesized hy treatment of a carboxylic acid, alcohol, or most practically water, with phosphorus tribromide or more commonly phosphorus trichloride.
Phosphorane, trihydroxy-
CAS No.: 13598-36-2
Cat. No.: VC20803623
Molecular Formula: H₃O₃P
Molecular Weight: 81.996 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13598-36-2 |
---|---|
Molecular Formula | H₃O₃P |
Molecular Weight | 81.996 g/mol |
IUPAC Name | phosphorous acid |
Standard InChI | InChI=1S/H3O3P/c1-4(2)3/h1-3H |
Standard InChI Key | OJMIONKXNSYLSR-UHFFFAOYSA-N |
SMILES | OP(O)O |
Canonical SMILES | O[P+](=O)O |
Introduction
Chemical Identity and Structure
Molecular Composition and Nomenclature
Phosphorane, trihydroxy- (CAS: 13598-36-2) is identified by several synonyms in the chemical literature, including phosphorous acid, trioxophosphate, and phosphonic acid . With a molecular weight of 81.99 g/mol, this compound represents an important member of the phosphorus oxoacid family . The nomenclature reflects its chemical composition, with "phosphorane" indicating the pentacoordinate phosphorus structure and "trihydroxy" denoting the presence of three hydroxyl groups.
Structural Characteristics
Despite its formula suggesting a structure with three hydroxyl groups attached to phosphorus, the actual structure of phosphorane, trihydroxy- exhibits interesting tautomeric behavior. The compound predominantly exists in a tautomeric form with one P-H bond and two P-OH bonds, rather than three P-OH bonds . This can be represented as H₂[HPO₃] or H(OH)₂P=O, indicating a phosphonic acid structure with a phosphoryl (P=O) group .
This structural arrangement significantly influences the compound's chemical behavior, particularly its acid-base properties and reaction pathways. The molecule features a central phosphorus atom that can participate in various bonding arrangements, making it versatile in chemical reactions.
Physical and Chemical Properties
Physical Characteristics
Phosphorane, trihydroxy- presents as a white crystalline solid with deliquescent properties, meaning it readily absorbs moisture from the atmosphere . This hygroscopic nature necessitates careful handling and storage procedures in laboratory and industrial settings.
The comprehensive physical properties of phosphorane, trihydroxy- are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 81.99 g/mol |
Appearance | White solid, deliquescent |
Density | 1.651 g/cm³ (21°C) |
Melting Point | 73.6°C |
Boiling Point | 200°C (decomposes) |
Odor | Sour odor |
Solubility in Water | 310 g/100 mL |
Solubility in Ethanol | Soluble |
Table 1: Physical properties of phosphorane, trihydroxy-
The high water solubility (310 g/100 mL) demonstrates the compound's strong affinity for polar solvents, consistent with its hydroxyl-rich structure . This property facilitates its use in aqueous reaction systems and processing.
Chemical Properties
The chemical behavior of phosphorane, trihydroxy- is characterized by its acid-base properties and redox activity. The compound exhibits acidic properties with pKa values of 1.1 and 6.7, indicating a diprotic acid nature . These values reflect the sequential dissociation of the two P-OH groups.
Chemical Property | Characteristic |
---|---|
Acidity (pKa) | 1.1, 6.7 |
Magnetic Susceptibility (χ) | −42.5·10⁻⁶ cm³/mol |
Hydrogen Bond Acceptor Count | 3 |
Reducing Capacity | Strong reducing agent |
Table 2: Chemical properties of phosphorane, trihydroxy-
One of the most significant chemical characteristics of phosphorane, trihydroxy- is its strong reducing capability. The compound readily undergoes oxidation to form phosphoric acid (H₃PO₄), making it valuable in various reduction reactions in synthetic chemistry .
Synthesis and Preparation Methods
Industrial Production
The industrial production of phosphorane, trihydroxy- primarily employs the hydrolysis of phosphorus trichloride (PCl₃). In commercial manufacturing processes, phosphorus trichloride is sprayed into steam at approximately 190°C, with the reaction heat being utilized to distill off hydrogen chloride and excess water vapor . The reaction proceeds according to the following equation:
PCl₃ + 3H₂O → H₃PO₃ + 3HCl
This method represents an efficient approach for large-scale production, though it requires careful handling of the reactive phosphorus trichloride precursor.
Laboratory Synthesis
In laboratory settings, phosphorane, trihydroxy- can be prepared through the slow combustion of phosphorus, yielding a white volatile powder . Alternatively, more complex synthetic routes involving phosphorus-containing precursors can be employed.
Chemical Reactivity
Redox Reactions
The reducing properties of phosphorane, trihydroxy- manifest in various chemical transformations. When heated in dry conditions, the compound undergoes a notable disproportionation reaction to produce phosphine (PH₃) and phosphoric acid (H₃PO₄) :
4H₃PO₃ → PH₃ + 3H₃PO₄
This transformation illustrates the compound's tendency toward oxidation, with a portion of the phosphorus being reduced to phosphine (oxidation state -3) while the remainder is oxidized to phosphoric acid (oxidation state +5). This redox behavior makes phosphorane, trihydroxy- valuable as a reducing agent in chemical synthesis .
Structure-Reactivity Relationships
The reactivity of phosphorane, trihydroxy- and its derivatives is significantly influenced by the electronic properties of substituents attached to the phosphorus atom. Research has shown that electron-withdrawing groups can enhance nucleophilicity, while electron-donating groups may stabilize certain reaction intermediates. These structure-reactivity relationships provide valuable insights for designing phosphorane derivatives with tailored chemical behaviors for specific applications.
Spectroscopic and Analytical Characterization
Parameter | Specification |
---|---|
Main content | ≥99.0% |
Iron (Fe) impurity | ≤0.001% |
Phosphate (PO₄³⁻) impurity | ≤0.1% |
Sulfate (SO₄²⁻) impurity | Specified per application |
Table 3: Purity specifications for commercial phosphorane, trihydroxy-
These standards ensure consistency in chemical behavior and minimize potential interference from contaminants in sensitive applications.
Applications and Technological Significance
Industrial Applications
The versatility of phosphorane, trihydroxy- has led to its adoption in numerous industrial processes. According to research findings, the compound finds application in :
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Production of basic lead phosphonate polyvinyl chloride (PVC) stabilizers
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Synthesis of aminomethylene phosphonic acid
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Manufacturing of hydroxyethane diphosphonic acid
-
Development of raw materials for synthetic fibers
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Formulation of organophosphorus pesticides
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Production of high-efficiency water treatment agents, particularly amino trimethylene phosphonic acid
These diverse applications leverage the compound's unique chemical properties, particularly its reducing capability and ability to form phosphonate derivatives with valuable functional characteristics.
Research Applications
In scientific research, phosphorane, trihydroxy- and related pentacoordinate phosphorus compounds are of significant interest due to their unique reactivity patterns and roles in various chemical and biological processes. They serve as intermediates in phosphorylation reactions and can mimic transition states in enzymatic catalysis.
The study of phosphoranes provides insights into fundamental aspects of phosphorus chemistry, including bonding arrangements, tautomerism, and reaction mechanisms. These insights contribute to broader understanding in fields ranging from organic synthesis to biochemistry.
Structural Analysis and Molecular Interactions
Tautomerism and Bond Character
The tautomeric behavior of phosphorane, trihydroxy- represents a fascinating aspect of its structural chemistry. The predominant tautomer features a structure with one P-H bond and two P-OH bonds, rather than three P-OH bonds as might be suggested by the formula H₃PO₃ . This tautomerism influences the compound's chemical behavior, particularly its acid-base properties.
The P=O bond in the predominant tautomer exhibits partial double-bond character, contributing to the stability of this form. The P-H bond, meanwhile, demonstrates limited acid character compared to the P-OH bonds, influencing the compound's reactivity patterns in various chemical processes.
Intermolecular Interactions
The presence of multiple hydroxyl groups in phosphorane, trihydroxy- facilitates hydrogen bonding interactions, both as a hydrogen bond donor and acceptor . These hydrogen-bonding capabilities influence the compound's physical properties, including its high water solubility and melting point characteristics.
In crystal structures, these hydrogen bonding interactions create extended networks that determine the solid-state arrangement and physical properties of the compound. These structural features have implications for the compound's behavior in various applications and processing methods.
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